The compound [5-[(5-Fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone, commonly known as Filorexant, is a synthetic organic molecule classified as a dual orexin receptor antagonist. It was developed by Merck Sharp & Dohme Corp. primarily for the treatment of insomnia. The International Nonproprietary Name (INN) assigned to this compound is filorexant, and it is recognized by several identifiers, including CAS Registry Number 1088991-73-4 and PubChem CID 25128145 .
The synthesis of filorexant involves several key steps that typically include the formation of the piperidine core, the introduction of the fluoropyridine moiety, and the final assembly of the methanone structure. Although specific synthetic routes are proprietary, general methods may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed to characterize intermediates and final products.
Filorexant has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The IUPAC name provides insight into its stereochemistry and substituent arrangement:
The molecular formula for filorexant is C_{19}H_{22}F_{N}_{3}O, with a molecular weight of approximately 323.39 g/mol. The compound features a piperidine ring, a pyrimidine ring, and a fluorinated aromatic system, which are crucial for its pharmacological properties .
Filorexant primarily acts as an antagonist at orexin receptors, inhibiting their activity. This mechanism is significant in regulating sleep-wake cycles. The chemical reactions involved in its mechanism include:
In vitro studies demonstrate that filorexant exhibits high affinity for both orexin receptor subtypes, contributing to its efficacy in promoting sleep .
Filorexant's mechanism involves competitive antagonism at orexin receptors. Orexin A and B are neuropeptides that promote wakefulness; by inhibiting these receptors, filorexant effectively induces sleepiness.
Research indicates that filorexant has a favorable pharmacokinetic profile, with rapid absorption and elimination characteristics that support its use as a sleep aid without significant residual effects .
Filorexant is typically described as a white to off-white solid with moderate solubility in organic solvents. Its melting point and specific optical rotation values can vary based on purity.
Key chemical properties include:
Relevant analyses often involve chromatographic techniques to assess purity and stability over time .
Filorexant's primary application lies in its potential therapeutic use for insomnia treatment. It has undergone various clinical trials to evaluate its efficacy and safety profile compared to existing sleep medications. Additionally, ongoing research explores its potential applications in other sleep-related disorders.
CAS No.: 22502-03-0
CAS No.: 71302-27-7
CAS No.: 499-94-5
CAS No.: 134029-48-4
CAS No.:
CAS No.: